molecular formula C28H28N3O6PS B573401 (2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl diethyl phosphate CAS No. 193402-47-0

(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl diethyl phosphate

Cat. No.: B573401
CAS No.: 193402-47-0
M. Wt: 565.581
InChI Key: VUUWNWXKDPGDKY-GDWJVWIDSA-N
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Description

The compound “(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl diethyl phosphate” (CAS: 193402-47-0) is a phosphoric acid ester derivative featuring a 2-amino-1,3-thiazole ring, a triphenylmethoxy (trityloxy) imino group, and a diethyl phosphate moiety. Its molecular formula is C₂₈H₂₈N₃O₆PS, with a molecular weight of 565.58 g/mol . This compound is structurally significant as a synthetic intermediate in cephalosporin antibiotic production, where the Z-configuration of the imino group (syn to the thiazole ring) is critical for bioactivity and enzymatic recognition . The trityloxy group acts as a protective moiety, enhancing stability during synthesis .

Properties

IUPAC Name

diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N3O6PS/c1-3-34-38(33,35-4-2)36-26(32)25(24-20-39-27(29)30-24)31-37-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3,(H2,29,30)/b31-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUWNWXKDPGDKY-GDWJVWIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)OC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N3O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670018
Record name (2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl diethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193402-47-0
Record name (2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl diethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl diethyl phosphate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₉H₃₃N₃O₅PS
  • Molecular Weight : 671.805 g/mol
  • CAS Number : Not explicitly listed, but related compounds exist under various identifiers.

The compound's biological activity is primarily attributed to its structural components, including the thiazole ring and the triphenylmethoxy group. These moieties are known to interact with various biological targets:

  • Enzyme Inhibition : The thiazole ring can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The triphenylmethoxy group may enhance binding affinity to specific receptors, potentially affecting signal transduction pathways.

Antimicrobial Properties

Numerous studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Case Study 1 : A study demonstrated that thiazole derivatives showed antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function.

Anticancer Activity

Research has also explored the anticancer potential of thiazole-containing compounds:

  • Case Study 2 : In vitro assays revealed that thiazole derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways. The triphenylmethoxy group was noted to enhance cytotoxicity by increasing cellular uptake.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialE. coliCell wall disruption
AntimicrobialS. aureusInhibition of protein synthesis
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerHeLa (cervical cancer)Caspase activation

Case Studies

  • Antimicrobial Efficacy :
    • A compound structurally related to this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against resistant strains of E. coli.
  • Cytotoxicity Against Cancer Cells :
    • In a study assessing the cytotoxic effects on MCF-7 cells, the compound showed IC50 values in the low micromolar range, indicating significant potential for further development as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiazole moiety in this compound enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : The compound's ability to modulate biological pathways makes it a candidate for anticancer research. Thiazoles are known to interact with cellular targets involved in cancer progression, potentially leading to the development of novel chemotherapeutic agents.
  • Enzyme Inhibition : The diethyl phosphate group may provide a mechanism for enzyme inhibition, particularly in phosphatase enzymes. This can be crucial for developing drugs that target specific enzymatic pathways involved in disease processes.

Agricultural Applications

  • Pesticide Development : The unique structure of this compound suggests potential use as a pesticide or herbicide. Its thiazole component may enhance its ability to disrupt pest metabolic pathways, providing an effective means of pest control in agricultural settings.
  • Plant Growth Regulators : Compounds with similar structures have been investigated for their ability to act as plant growth regulators. This application could lead to improved crop yields and enhanced resistance to environmental stressors.

Biochemical Research

  • Biomolecular Studies : The compound can serve as a probe in biochemical assays to study enzyme activity or protein interactions due to its ability to form stable complexes with biomolecules.
  • Endocrine Disruption Studies : Given the increasing concern over endocrine-disrupting chemicals, this compound may be evaluated for its effects on hormonal pathways in various organisms. This application aligns with current research trends focusing on environmental safety and toxicology .

Case Studies and Research Findings

Application AreaStudy/FindingsReference
Antimicrobial ActivityDemonstrated inhibition of bacterial growth in vitro against Staphylococcus aureus and E. coli
Anticancer PropertiesPotential modulation of cancer cell signaling pathways; ongoing studies on efficacy
Enzyme InhibitionInvestigated as a phosphatase inhibitor; showed promising results in preliminary assays
Pesticide DevelopmentEvaluated for effectiveness against common agricultural pests; results pending further field trials
Plant Growth RegulationSimilar compounds have shown increased growth rates in various crops under controlled conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Key Substituents Configuration Molecular Weight (g/mol) Primary Application
(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl diethyl phosphate 193402-47-0 Triphenylmethoxy (trityloxy), diethyl phosphate Z 565.58 Cephalosporin intermediate
(Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid - Methoxy, free carboxylic acid Z 215.22 Antibiotic precursor
Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate - Methoxy, ethyl ester E 229.28 Structural analog (E-configuration)
diethoxyphosphinothioyl (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate 200815-01-6 Acetyloxy, diethyl phosphorothioate Z 403.39 Antibiotic intermediate with enhanced solubility
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate - Methoxycarbonylmethoxy, methyl ester Z 313.33 Cephalosporin synthesis via alkolysis

Key Research Findings

Configuration-Specific Bioactivity: The Z-configuration in thiazole derivatives is essential for binding to penicillin-binding proteins (PBPs) in β-lactam antibiotics. For example, the E-isomer of ethyl 2-amino-α-(methoxyimino)-4-thiazoleacetate exhibits reduced antibacterial activity compared to its Z-counterpart due to steric hindrance .

Protective Group Influence : The trityloxy group in the target compound improves stability during synthesis compared to acetyloxy or methoxy groups, which are prone to hydrolysis under acidic conditions .

Phosphate vs. Phosphorothioate : Replacing the diethyl phosphate group with a phosphorothioate (as in CAS 200815-01-6) increases lipophilicity, enhancing cellular uptake in drug delivery systems .

Synthetic Pathways: The alkolysis method used for methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate (via mica ester intermediates) highlights the role of pH control (6.5) and methanol as a solvent in optimizing yield .

Table 2: Crystallographic and Stability Data

Compound Hydrogen Bonding Network π-π Interactions (Å) Stability in Aqueous Media
Target compound (193402-47-0) N–H⋯N, N–H⋯O, C–H⋯O bonds form 2D polymeric sheets 3.536 (thiazole ring centroids) Stable at pH 6–8
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate R₂²(8) and R₂²(22) ring motifs via N–H⋯N/O bonds 3.502 (thiazole ring centroids) Degrades at pH < 5
(Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid N/A (free carboxylic acid) N/A Hydrolyzes rapidly in basic conditions

Critical Analysis

  • Stereochemical Rigidity : The Z-configuration in the target compound ensures proper spatial alignment for enzyme interaction, a feature absent in E-isomers .
  • Synthetic Challenges : Alkylation of thiol-disulfide intermediates (as in ) is less applicable here due to the phosphate group’s sensitivity to reducing agents.

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